molecular formula C19H25N3O3S B11138869 2-[acetyl(propan-2-yl)amino]-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(propan-2-yl)amino]-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11138869
M. Wt: 375.5 g/mol
InChI Key: SHGIPCGRHCMOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a complex organic molecule with the following structural formula:

    C20H26N2O4\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}_4C20​H26​N2​O4​

    .
  • It contains a thiazole ring, an acetyl group, and an amide functional group.
  • The compound’s systematic name describes its substituents and connectivity in detail.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Biological Activities

    Research indicates that compounds containing thiazole moieties exhibit a range of biological activities:

    • Anticancer Activity :
      • Studies have shown that thiazole derivatives can have significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-[acetyl(propan-2-yl)amino]-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide have demonstrated promising activity against human glioblastoma and melanoma cells .
      • A notable study reported that thiazole-integrated compounds displayed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .
    • Neuropharmacological Effects :
      • Thiazole derivatives have been investigated for their anticonvulsant properties. For example, compounds with similar structures were tested in picrotoxin-induced convulsion models and showed significant protective effects . This suggests that the compound may also possess neuroprotective properties.
    • Antimicrobial Activity :
      • Some studies have explored the antimicrobial potential of thiazole derivatives, indicating that they could be effective against various bacterial strains . The unique structural features of this compound may enhance its efficacy in this regard.

    Case Studies

    Several case studies highlight the applications and efficacy of thiazole derivatives:

    Study Findings
    Evren et al. (2019)Developed novel thiazole derivatives showing strong selectivity against A549 human lung adenocarcinoma cells with IC50 values indicating significant cytotoxicity .
    Mohamed and Ramadan (2020)Synthesized phenylthiazole-incorporated quinoline derivatives that exhibited remarkable activity against colon carcinoma HCT-15 .
    Sayed et al. (2020)Investigated a range of thiazole analogues demonstrating high efficacy against multiple cancer cell lines compared to standard treatments .

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    The compound 2-[acetyl(propan-2-yl)amino]-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide , with CAS No. 1219578-54-7, is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including various studies, mechanisms of action, and potential therapeutic applications.

    • Molecular Formula : C19H25N3O3S
    • Molecular Weight : 375.49 g/mol
    • Structure : The compound features a thiazole ring, an acetyl group, and a methoxyphenyl moiety, which contribute to its biological activity.

    Anticancer Activity

    Several studies have indicated that thiazole derivatives exhibit anticancer properties. For instance, the structure of this compound suggests potential interactions with cancer cell pathways.

    • Mechanism of Action :
      • The compound may inhibit specific kinases involved in cell proliferation and survival, similar to other thiazole derivatives that affect the CDK9-mediated transcription pathway .
      • It has been shown to reduce the expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .
    • Case Studies :
      • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values indicating potent activity .

    Antimicrobial Activity

    Thiazole compounds are also known for their antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against certain bacterial strains.

    Neuroprotective Effects

    Emerging research indicates that compounds similar to this compound may possess neuroprotective properties.

    • Mechanism of Action :
      • Potential modulation of neurotransmitter systems and reduction of oxidative stress markers could contribute to neuroprotection.
    • Case Studies :
      • Studies on related compounds have shown efficacy in models of neurodegenerative diseases by reducing neuronal apoptosis and inflammation .

    Summary of Biological Activities

    Activity TypeMechanism of ActionKey Findings
    AnticancerInhibition of CDK9; reduction of Mcl-1Cytotoxicity against MCF-7 and HCT-116 cell lines
    AntimicrobialDisruption of bacterial enzyme systemsLimited specific data; related compounds show promise
    NeuroprotectiveModulation of neurotransmitter systems; oxidative stress reductionEfficacy in neurodegenerative models

    Properties

    Molecular Formula

    C19H25N3O3S

    Molecular Weight

    375.5 g/mol

    IUPAC Name

    2-[acetyl(propan-2-yl)amino]-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

    InChI

    InChI=1S/C19H25N3O3S/c1-12(2)22(14(4)23)19-21-13(3)17(26-19)18(24)20-11-10-15-8-6-7-9-16(15)25-5/h6-9,12H,10-11H2,1-5H3,(H,20,24)

    InChI Key

    SHGIPCGRHCMOTA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NCCC2=CC=CC=C2OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.